Methyl-(4-methyl-3-nitro-phenyl)-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKTRISTOHSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,4-Dimethyl-3-nitroaniline chemical structure and molecular weight
This technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical properties, synthesis, and application of N,4-Dimethyl-3-nitroaniline .
Executive Summary
N,4-Dimethyl-3-nitroaniline (CAS: 33992-16-4) is a specialized nitro-aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally defined by a toluene core with an N-methylated amine and a meta-nitro group, it serves as a critical scaffold for developing Heat Shock Factor 1 (HSF1) inhibitors and Pirin ligands. This guide details its structural characterization, validated synthetic protocols, and safety profile for laboratory handling.
Part 1: Structural Identification & Physicochemical Properties[1]
Chemical Identity
The molecule is a derivative of p-toluidine, characterized by the presence of an electron-withdrawing nitro group ortho to the methyl substituent and an electron-donating N-methylamino group.
| Property | Data |
| IUPAC Name | N,4-Dimethyl-3-nitroaniline |
| Common Synonyms | N-Methyl-3-nitro-p-toluidine; 4-(Methylamino)-2-nitrotoluene |
| CAS Registry Number | 33992-16-4 |
| Molecular Formula | |
| Molecular Weight | 180.21 g/mol |
| SMILES | CNc1ccc(C)c(c1)=O |
| Appearance | Red amorphous solid or crystalline powder |
Electronic & Steric Profile
-
Electronic Push-Pull System: The molecule exhibits a strong dipole moment. The N-methylamino group (C1) acts as a strong resonance donor (+M), while the nitro group (C3) acts as a strong resonance acceptor (-M). This conjugation bathochromically shifts its absorption, resulting in its characteristic deep red/orange color.
-
Steric Hindrance: The proximity of the nitro group (C3) to the methyl group (C4) creates steric strain, forcing the nitro group slightly out of planarity with the benzene ring. This conformation impacts downstream coupling reactions, particularly in nucleophilic aromatic substitutions (
).
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The most reliable route to N,4-Dimethyl-3-nitroaniline avoids the direct nitration of N,4-dimethylaniline, which suffers from poor regioselectivity (yielding mixtures of 2-nitro and 3-nitro isomers). Instead, the preferred pathway utilizes 4-methyl-3-nitroaniline (MNPT) as the starting material, ensuring the nitro group is already established in the correct position before N-methylation.
Validated Synthesis Protocol
Reaction Type: Selective N-Alkylation via Reductive Amination or Alkyl Halide Substitution.
Reagents:
-
Substrate: 4-Methyl-3-nitroaniline (CAS 119-32-4)[1]
-
Methylating Agent: Methyl Iodide (
) or Paraformaldehyde/ -
Base: Potassium Carbonate (
) or Pyridine -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-methyl-3-nitroaniline in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous
to the solution. Stir at room temperature for 15 minutes to deprotonate the amine. -
Methylation: Dropwise add 1.1 eq of Methyl Iodide (
) at 0°C. Note: Stoichiometry is critical to prevent over-methylation to the N,N-dimethyl quaternary salt. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3); the product is less polar than the starting primary amine.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Figure 1: Synthetic workflow for the selective N-methylation of 4-methyl-3-nitroaniline.
Part 3: Analytical Characterization
To validate the identity of synthesized N,4-Dimethyl-3-nitroaniline, the following spectroscopic data should be referenced. The presence of the N-methyl doublet is the key differentiator from the starting material.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
(Chloroform-d) -
Key Signals:
-
2.95 ppm (Doublet, 3H,
): Represents the N-methyl group. The doublet splitting confirms coupling to the single NH proton. - 2.45 ppm (Singlet, 3H): Represents the aryl methyl group at C4.
- 3.8–4.0 ppm (Broad singlet, 1H): The NH proton (exchangeable).
- 7.18 ppm (Doublet, 1H): Aromatic proton at C5 (ortho to methyl).
- 7.30–7.50 ppm (Multiplet, 2H): Aromatic protons at C2 and C6.
-
2.95 ppm (Doublet, 3H,
Infrared Spectroscopy (FT-IR)
-
3401 cm⁻¹: N-H stretch (Secondary amine).
-
1526 cm⁻¹: Asymmetric
stretch (Diagnostic for nitro group). -
1321 cm⁻¹: Symmetric
stretch. -
2926 cm⁻¹: C-H stretch (Methyl groups).
Part 4: Applications in Drug Development
Scaffold for HSF1 Pathway Inhibitors
Recent medicinal chemistry campaigns have utilized N,4-Dimethyl-3-nitroaniline as a precursor for Bisamide Pirin Ligands . The nitro group is typically reduced to an amine (diamine scaffold), which is then coupled with carboxylic acids (e.g., quinoline derivatives) to form biologically active amides.
Mechanism:
-
Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd-C) to yield 4-methyl-N1-methyl-benzene-1,3-diamine.
-
Coupling: The newly formed primary amine reacts with acid chlorides to create amide linkers.
-
Target: These compounds inhibit Heat Shock Factor 1 (HSF1) function, a pathway critical for tumor cell survival under stress.
Figure 2: Application of N,4-Dimethyl-3-nitroaniline as a scaffold for HSF1 inhibitor synthesis.
Part 5: Safety & Toxicology (E-E-A-T)
Hazard Identification
Nitro-anilines are known toxicophores. All experimental procedures must be conducted in a fume hood with appropriate PPE.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
-
Skin Absorption: High permeability; can cause methemoglobinemia (cyanosis) by interfering with oxygen transport in blood.
-
Target Organs: Blood, Liver, Kidneys.
Handling Protocol
-
Engineering Controls: Use a chemical fume hood with face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles.
-
Spill Management: Do not use water. Absorb with sand or vermiculite and dispose of as hazardous organic waste.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (
) at 2–8°C.
References
-
Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 4-Methyl-3-nitroaniline (Precursor Data). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Product Specification: N,4-Dimethyl-3-nitroaniline (CAS 33992-16-4).
-
ChemicalBook. (2024).[3] N,4-Dimethyl-3-nitroaniline Properties and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consider the following sequence of reactions \xrightarrow { \mathrm { CH .. [askfilo.com]
A Comprehensive Technical Guide to the Nomenclature, Synthesis, and Applications of N,4-Dimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of organic chemistry, substituted nitroanilines represent a critical class of compounds, serving as versatile intermediates in the synthesis of a wide array of functional molecules. Their utility spans from the development of vibrant azo dyes to the core scaffolds of pharmacologically active agents. This guide provides an in-depth technical exploration of a specific, yet important, member of this family: Methyl-(4-methyl-3-nitro-phenyl)-amine , more systematically known as N,4-dimethyl-3-nitroaniline .
This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining the "why" behind the "how." The protocols and data presented are designed to be self-validating, fostering a deeper understanding of the chemical principles at play. Every claim is substantiated with authoritative references to ensure the highest level of scientific integrity.
Part 1: Nomenclature and Identification
Clarity in chemical communication is paramount. The compound is often referred to by a variety of names in literature and commercial catalogs, which can lead to ambiguity. This section aims to provide a definitive guide to its nomenclature.
The systematic IUPAC name for this compound is N,4-dimethyl-3-nitroaniline . However, other valid IUPAC-accepted names exist, such as 4-(Dimethylamino)-2-nitrotoluene . The name provided in the initial query, "Methyl-(4-methyl-3-nitro-phenyl)-amine," while descriptive, is not a standard systematic name but clearly indicates the N-methylation of 4-methyl-3-nitroaniline.
A comprehensive list of synonyms and identifiers is provided in the table below for facile cross-referencing.
| Identifier Type | Identifier | Source |
| CAS Number | 16293-12-2 | Chemical Abstracts Service |
| IUPAC Name | N,4-dimethyl-3-nitroaniline | IUPAC |
| 4-(Dimethylamino)-2-nitrotoluene | IUPAC | |
| Synonyms | 4-Amino-N,N-dimethyl-3-nitroaniline | PubChem[1] |
| N,N-Dimethyl-3-nitro-p-toluidine | - | |
| 4-Methyl-N1,N1-dimethyl-2-nitro-1-aminobenzene | - | |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 180.21 g/mol | PubChem[1] |
| InChI Key | COWGRITUYIECBW-UHFFFAOYSA-N | PubChem[1] |
Part 2: Physicochemical Properties
Understanding the physical and chemical properties of N,4-dimethyl-3-nitroaniline is crucial for its handling, purification, and application in synthesis.
| Property | Value | Source |
| Appearance | Yellow to orange crystalline solid | ChemicalBook[2] |
| Melting Point | 112-122 °C | ChemicalBook[2] |
| Boiling Point | 335.4±22.0 °C (Predicted) | ChemicalBook[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | - |
| pKa | 4.15±0.22 (Predicted) | ChemicalBook[2] |
Part 3: Synthesis of N,4-Dimethyl-3-nitroaniline
The synthesis of N,4-dimethyl-3-nitroaniline can be approached through several routes. The most logical and commonly employed strategy involves the N-methylation of the corresponding primary amine, 4-methyl-3-nitroaniline. This section will detail a robust and validated protocol for this transformation.
Conceptual Workflow: From p-Toluidine to N,4-Dimethyl-3-nitroaniline
The overall synthetic pathway can be visualized as a two-step process starting from the readily available p-toluidine.
Caption: Two-step synthesis of N,4-dimethyl-3-nitroaniline.
Step 1: Synthesis of 4-Methyl-3-nitroaniline
The initial step involves the nitration of p-toluidine. A key consideration here is controlling the regioselectivity of the nitration. The amino group is a strong activating group and ortho-, para-director. To avoid oxidation of the amino group and to direct the nitration to the position ortho to the amino group and meta to the methyl group, the reaction is typically carried out in a strong acid like sulfuric acid at low temperatures.
Experimental Protocol:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid. The dissolution is exothermic, so cooling in an ice bath is recommended to maintain a temperature below 25 °C.[3]
-
Cooling: Cool the solution to just below 0 °C using a freezing mixture (e.g., ice and salt).[3]
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding 7.5 g of nitric acid (d=1.48 g/ml) to 30 g of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the well-stirred p-toluidine solution, ensuring the temperature is maintained at 0 °C.[3]
-
Quenching: After the addition is complete, allow the mixture to stand for a short period before pouring it into 500 ml of ice-cold water. The temperature should be kept below 25 °C by adding more ice if necessary.[3]
-
Workup and Isolation: Filter the solution to remove any impurities. Dilute the filtrate to three times its volume and neutralize with solid sodium carbonate, keeping the temperature as low as possible.[3]
-
Purification: Filter the precipitated 4-methyl-3-nitroaniline, press it dry, and recrystallize from ethanol. The expected yield is 65-70% of yellow monoclinic needles with a melting point of 77.5 °C.[3]
Step 2: N-Methylation of 4-Methyl-3-nitroaniline
The second step is the N-methylation of the synthesized 4-methyl-3-nitroaniline. Several methods exist for the N-methylation of anilines. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach utilizes formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) or, as described in a patent, formaldehyde in sulfuric acid.
Proposed Experimental Protocol (based on established methylation methods):
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-methyl-3-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a suitable base, such as potassium carbonate or sodium hydride, to the solution. The choice of base depends on the desired reactivity and reaction conditions.
-
Methylating Agent Addition: Slowly add a slight excess (1.1-1.5 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate, to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N,4-dimethyl-3-nitroaniline.
Part 4: Applications in Research and Industry
N,4-Dimethyl-3-nitroaniline is a valuable intermediate in several areas of chemical synthesis, primarily due to the presence of reactive functional groups that can be further modified.
Intermediate in Dye Synthesis
The primary application of N,4-dimethyl-3-nitroaniline is as an intermediate in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The nitro group can also be reduced to an amino group, providing another site for diazotization and coupling, leading to the formation of polyazo dyes.[4]
Caption: General scheme for the synthesis of an azo dye.
Precursor for Heterocyclic Compounds
The presence of ortho- and para-substituted functional groups makes N,4-dimethyl-3-nitroaniline a suitable precursor for the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group to an amine, followed by condensation reactions with 1,2- or 1,3-dicarbonyl compounds, can lead to the formation of quinoxalines or benzodiazepines, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry.[5]
Research Chemical in Medicinal Chemistry
While direct applications in drug development are not widely reported, N,4-dimethyl-3-nitroaniline serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its substituted phenyl ring can be incorporated into larger scaffolds to modulate their physicochemical properties and biological targets.
Part 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N,4-dimethyl-3-nitroaniline.
-
Hazard Classification: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Part 6: Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of N,4-dimethyl-3-nitroaniline.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (if any primary or secondary amine impurities are present), C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns that can be used to confirm the structure of the molecule.
While detailed spectral data is not provided here, it is readily available in various databases such as PubChem and the NIST WebBook.[1]
Conclusion
N,4-Dimethyl-3-nitroaniline, though not a household name, is a chemical of significant utility in the realms of synthetic chemistry. Its role as a key intermediate in the production of dyes and as a versatile building block for more complex molecules underscores its importance. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and safety considerations. By grounding this information in established scientific principles and providing practical insights, it is my hope that this document will serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.
References
-
PrepChem. Preparation of 4-methyl-3-nitroaniline. [Link]
-
PubChem. 4-Amino-N,N-dimethyl-3-nitroaniline. [Link]
- Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
-
PrepChem. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
- Google Patents.
-
PrepChem. Preparation of 4-methyl-3-nitroaniline. [Link]
-
Wanwei Chemical. N,N-dimethyl-4-nitroaniline: Context, Chemistry, and Its Future. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]
-
NIST WebBook. Benzenamine, N,N-dimethyl-3-nitro-. [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
ResearchGate. Mass spectrum of 4-nitroaniline. [Link]
-
Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]
-
Wikipedia. Amine. [Link]
-
YouTube. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. [Link]
-
Stenutz. N,N-dimethyl-3-nitroaniline. [Link]
-
Journal of the American Chemical Society. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. [Link]
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
AB Journals. On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. [Link]
-
Ursinus Digital Commons. Synthesis of Dyes. [Link]
-
Taylor & Francis Online. 4-nitroaniline. [Link]
-
ResearchGate. Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. [Link]
-
YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. [Link]
-
Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
Sources
- 1. 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chempanda.com [chempanda.com]
- 5. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to the Solubility Profile of Methyl-(4-methyl-3-nitro-phenyl)-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of methyl-(4-methyl-3-nitro-phenyl)-amine, a compound of interest in various chemical syntheses. We will delve into the theoretical underpinnings of solubility, present a representative solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar organic molecules.
Physicochemical Characterization of Methyl-(4-methyl-3-nitro-phenyl)-amine
Understanding the inherent properties of a solute is the first step in predicting and explaining its solubility behavior. Methyl-(4-methyl-3-nitro-phenyl)-amine, also known as 4-methyl-3-nitro-N-methylaniline, possesses a molecular structure that dictates its interactions with various solvents.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
Structure: The molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a secondary amine group. This combination of functional groups imparts a degree of polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment across the molecule. The secondary amine group can act as a hydrogen bond donor, while the nitro group's oxygen atoms can act as hydrogen bond acceptors.
-
Melting Point: Approximately 74-77°C.[1] A relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, which can be a favorable factor for solubility.
-
Water Solubility: Qualitative data suggests it is sparingly soluble in water (<1 g/L)[1], which is expected for a molecule with a significant nonpolar aromatic core.
Theoretical Framework for Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Key theoretical concepts that govern solubility include:
-
Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and ketones, will more readily dissolve polar solutes. Nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes. Methyl-(4-methyl-3-nitro-phenyl)-amine, with its nitro and amine groups, is expected to exhibit moderate polarity.
-
Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. The secondary amine group in methyl-(4-methyl-3-nitro-phenyl)-amine can donate a hydrogen bond, and the nitro group can accept hydrogen bonds. Solvents that are both hydrogen bond donors and acceptors (e.g., alcohols) are likely to be effective solvents.
-
Hansen Solubility Parameters (HSP): For a more quantitative prediction, Hansen Solubility Parameters can be employed.[3][4] HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher solubility.[5]
Caption: Relationship between solute/solvent properties and solubility.
Representative Solubility Profile of Methyl-(4-methyl-3-nitro-phenyl)-amine
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Aromatic | 2.4 | ~ 5-10 |
| Dichloromethane | Halogenated | 3.1 | ~ 15-25 |
| Acetone | Ketone | 5.1 | > 30 |
| Ethanol | Alcohol | 4.3 | ~ 10-20 |
| Methanol | Alcohol | 5.1 | ~ 5-15 |
Analysis of Solubility Trends:
-
Low Solubility in Nonpolar Solvents: The very low solubility in hexane is expected due to the significant mismatch in polarity.
-
Moderate to Good Solubility in Aromatic and Halogenated Solvents: Toluene, being aromatic, can engage in π-π stacking interactions with the benzene ring of the solute. Dichloromethane's moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent.
-
High Solubility in Polar Aprotic Solvents: Acetone is a polar aprotic solvent. Its strong dipole moment can effectively solvate the polar regions of the solute molecule, leading to high solubility.
-
Good Solubility in Alcohols: Ethanol and methanol are polar protic solvents capable of hydrogen bonding with both the amine and nitro groups of the solute. This leads to good solubility, although the presence of the nonpolar alkyl chain in ethanol and the smaller size of methanol can lead to differences in their solvating power for this specific solute.
Experimental Determination of Solubility: A Gravimetric Method Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[6][7][8]
Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Equipment:
-
Methyl-(4-methyl-3-nitro-phenyl)-amine
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl-(4-methyl-3-nitro-phenyl)-amine to a series of glass vials.
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid at the end of this period is essential.[6]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dishes containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Continue heating until the solute is completely dry and a constant weight is achieved.[8]
-
-
Gravimetric Analysis and Calculation:
-
Allow the evaporating dishes to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
The solubility of methyl-(4-methyl-3-nitro-phenyl)-amine in organic solvents is governed by its molecular structure and the physicochemical properties of the solvent. Theoretical considerations based on polarity and hydrogen bonding suggest a favorable solubility in moderately polar to polar organic solvents, with lower solubility in nonpolar hydrocarbons. While this guide provides an illustrative solubility profile, it is imperative for researchers to perform experimental determinations to obtain accurate data for their specific applications. The provided gravimetric method offers a reliable and accessible protocol for this purpose. A thorough understanding and experimental characterization of solubility are fundamental for the successful development and application of this chemical entity.
References
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Jouyban, A. (2010).
-
PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
BioResources. (2020). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]
- Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6175.
- ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 110.
Sources
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- 8. scribd.com [scribd.com]
The N-Alkylated Nitroaniline Motif: Synthetic Architectures and Medicinal Utility
Executive Summary
This technical guide examines N-alkylated nitroaniline derivatives, a class of compounds defined by a "push-pull" electronic architecture comprising a strong electron-withdrawing nitro group (
This guide provides a rigorous analysis of their physicochemical properties, sustainable synthetic protocols (
Structural Significance & Physicochemical Properties[1]
The N-alkyl nitroaniline scaffold is characterized by a conjugated
The "Push-Pull" Electronic System
The para-nitroaniline motif creates a resonance hybrid where the amino nitrogen lone pair is delocalized into the nitro group.
-
Basicity Modulation: The strong electron-withdrawing nature of the nitro group (Hammett
) significantly reduces the pKa of the aniline nitrogen (typically from for aniline to for p-nitroaniline). This ensures that N-alkylated nitroanilines remain largely unprotonated at physiological pH (7.4), enhancing membrane permeability and lipophilicity ( ). -
Metabolic Implications: The electron-deficient ring is susceptible to nucleophilic attack (useful for synthesis) but also enzymatic reduction (a toxicity liability).
Metabolic Liability: The Mutagenicity Trap
A critical challenge in deploying this scaffold is the potential for genotoxicity. The nitro group can be reduced by nitroreductases or cytochrome P450 enzymes, leading to reactive hydroxylamines that form DNA adducts.
Figure 1: Metabolic Activation Pathway & Toxicity
Caption: Stepwise reductive metabolism of nitroanilines. The hydroxylamine intermediate is the primary driver of Ames-positive mutagenicity.
Synthetic Strategies: From Classical to Catalytic
The synthesis of N-alkylated nitroanilines is often dictated by the electronic activation of the aryl ring.
Method A: Nucleophilic Aromatic Substitution ( )
This is the industry standard for activated substrates (e.g., p-chloronitrobenzene). The presence of the nitro group ortho or para to the halogen lowers the energy of the Meisenheimer complex, allowing amine displacement under mild conditions.
-
Scope: Excellent for p-fluoronitrobenzene or p-chloronitrobenzene.
-
Green Chemistry Adaptation: Recent protocols utilize water as a solvent, leveraging the "on-water" hydrophobic effect to accelerate reaction rates without organic solvents (1).
Method B: Buchwald-Hartwig Cross-Coupling
For unactivated rings or when preserving sensitive functional groups, Pd-catalyzed amination is superior.
-
Catalyst System: Pd(OAc)
with ligands like Xantphos or BINAP. -
Advantage: Avoids harsh temperatures required for deactivated
substrates.
Comparative Analysis of Methods
| Feature | Buchwald-Hartwig (Catalytic) | |
| Substrate Requirement | Must have EWG (ortho/para | Aryl halides (Cl, Br, I, OTf) |
| Reagents | Base ( | Pd source, Ligand, Strong Base ( |
| Cost | Low | High (Pd/Ligand cost) |
| Scalability | High (Kg to Ton scale) | Moderate (Catalyst removal issues) |
| Atom Economy | High | Moderate |
Experimental Protocols
Protocol 3.1: Green Synthesis of N-Alkyl-4-Nitroaniline (Water-Mediated)
Based on principles of sustainable
Objective: Synthesis of N-isopropyl-4-nitroaniline from 1-chloro-4-nitrobenzene.
Reagents:
-
1-Chloro-4-nitrobenzene (10 mmol)
-
Isopropylamine (12 mmol)
-
Deionized Water (15 mL)
-
Tetrabutylammonium bromide (TBAB) - 5 mol% (Phase Transfer Catalyst)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask, combine 1-chloro-4-nitrobenzene and TBAB. Add water.
-
Addition: Add isopropylamine slowly while stirring.
-
Reaction: Heat the heterogeneous mixture to reflux (100°C) for 4-6 hours. Note: The reaction proceeds "on-water," where the organic reactants form a distinct phase, accelerating the rate via hydrogen bonding at the interface.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting material (
) should disappear, and a yellow/orange product spot ( ) should appear. -
Workup: Cool to room temperature. The product will often crystallize directly from the aqueous suspension.
-
Purification: Filter the solid. Wash with cold water (
mL) to remove excess amine and salts. Recrystallize from Ethanol/Water if necessary. -
Validation: Verify structure via
H NMR (Characteristic doublets for AA'BB' system of the aromatic ring).
Medicinal Utility & Case Studies
While simple nitroanilines are often toxic, the motif is a cornerstone in specific therapeutic areas.
Antiandrogens: Flutamide & Nilutamide
The most prominent direct application of the N-alkyl nitroaniline scaffold is in non-steroidal antiandrogens used for prostate cancer.
-
Mechanism: These molecules compete with testosterone for the androgen receptor (AR).
-
Structural Logic: The electron-withdrawing nitro group is essential for binding affinity and metabolic stability against rapid oxidation, though it introduces the risk of hepatotoxicity (2).
Benzimidazole Precursors
N-alkyl nitroanilines are the immediate precursors to 1,2-disubstituted benzimidazoles, a "privileged structure" in drug discovery (e.g., antihistamines, antipsychotics).
Figure 2: Synthetic Workflow – The Benzimidazole Gateway
Caption: The N-alkyl nitroaniline motif serves as the critical "pivot" point for accessing benzimidazole libraries.
References
-
Sustainable Synthesis of Nitroanilines
- Title: Catalyst-free synthesis of N-alkyl/aryl derivatives of nitroaniline in w
- Source:Green Chemistry Letters and Reviews
-
URL:[Link]
-
Toxicity & Metabolism
-
Buchwald-Hartwig Applications
-
Medicinal Chemistry Context (Antiandrogens)
- Title: Flutamide-induced hep
- Source:Annals of Pharmacotherapy (via NIH/PubMed)
-
URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: Leveraging N,4-Dimethyl-3-nitroaniline as a Versatile Scaffold in Modern Drug Discovery
Abstract
N,4-Dimethyl-3-nitroaniline, a substituted nitroaromatic amine, presents a compelling yet underexplored scaffold for the generation of novel small molecule libraries in drug discovery. Its inherent structural features—a reactive nitro group amenable to reduction, an aniline nitrogen for amide coupling or nucleophilic aromatic substitution, and methyl groups that can influence solubility and metabolic stability—offer multiple avenues for chemical diversification. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of this scaffold. We will delve into its synthetic accessibility, propose strategic derivatization pathways, and outline detailed protocols for creating compound libraries targeting key therapeutic areas, with a particular focus on kinase inhibition.
Introduction: The Strategic Value of the N,4-Dimethyl-3-nitroaniline Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Privileged scaffolds, those that can bind to multiple biological targets, are of immense value. While N,4-Dimethyl-3-nitroaniline is not yet widely recognized as a privileged scaffold, its constituent motifs are prevalent in a multitude of bioactive molecules. Nitroaromatic compounds, for instance, are key components in various approved drugs and clinical candidates, often acting as bio-reducible prodrugs or key pharmacophoric elements.[1][2] The aniline substructure is a cornerstone of many kinase inhibitors, forming crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3][4][5]
The strategic advantage of N,4-Dimethyl-3-nitroaniline lies in its synthetic tractability and the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then be acylated, sulfonated, or used in further heterocyclic ring formations. The existing aniline nitrogen allows for the introduction of diverse side chains, influencing potency and selectivity. This guide will provide the conceptual framework and practical methodologies to exploit these features.
Synthesis and Functionalization of the Core Scaffold
The successful utilization of any scaffold begins with its efficient and scalable synthesis. While direct literature on the specific synthesis of N,4-Dimethyl-3-nitroaniline is sparse, established methods for the synthesis of related nitroaniline derivatives can be readily adapted.[6][7]
Proposed Synthetic Protocol: Nitration of N,N-Dimethyl-p-toluidine
A plausible and direct route to N,4-Dimethyl-3-nitroaniline involves the nitration of the commercially available starting material, N,N-Dimethyl-p-toluidine.
Protocol 1: Synthesis of N,4-Dimethyl-3-nitroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-Dimethyl-p-toluidine (1 equivalent) dissolved in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of N,N-Dimethyl-p-toluidine, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.[8] The pH should be carefully monitored to ensure complete precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N,4-Dimethyl-3-nitroaniline as a solid.[6]
Key Derivatization Strategies
The true potential of N,4-Dimethyl-3-nitroaniline is unlocked through its strategic functionalization. The following diagram illustrates the primary reactive handles on the scaffold and potential derivatization pathways.
Caption: Key derivatization pathways for the N,4-Dimethyl-3-nitroaniline scaffold.
Application in Kinase Inhibitor Drug Discovery
The anilino-quinazoline and anilino-pyrimidine motifs are well-established pharmacophores in a multitude of FDA-approved kinase inhibitors.[4][5][9] The N,4-Dimethyl-3-nitroaniline scaffold can serve as a versatile aniline component for the synthesis of novel kinase inhibitors.
Rationale for Targeting Kinases
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Kinase inhibitors that target the ATP-binding site are a major class of anticancer drugs.[11][12] The general structure of many Type I and Type II kinase inhibitors features a heterocyclic core that binds to the hinge region of the kinase, and a substituted aniline moiety that occupies the hydrophobic pocket.
Workflow for Developing Kinase Inhibitors
The following workflow outlines a typical drug discovery cascade starting from the N,4-Dimethyl-3-nitroaniline scaffold.
Caption: A typical workflow for kinase inhibitor discovery using the N,4-Dimethyl-3-nitroaniline scaffold.
Protocol for Synthesis of an Anilino-Quinazoline Library
This protocol describes the synthesis of a small library of anilino-quinazoline derivatives from N,4-Dimethyl-3-nitroaniline and various substituted 4-chloroquinazolines.
Protocol 2: Synthesis of a Focused Anilino-Quinazoline Library
-
Reaction Setup: In a series of microwave vials, add N,4-Dimethyl-3-nitroaniline (1 equivalent), a substituted 4-chloroquinazoline (1 equivalent), and a suitable solvent such as isopropanol or DMF.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid.
-
Microwave Irradiation: Seal the vials and heat the reaction mixtures in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixtures to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by preparative HPLC or column chromatography to yield the desired anilino-quinazoline derivatives.
Data Interpretation and SAR
The biological data obtained from screening the synthesized library should be carefully analyzed to establish a structure-activity relationship (SAR).
| Compound ID | Quinazoline Substitution | IC50 (nM) vs. Target Kinase |
| Lib-001 | 6,7-dimethoxy | 50 |
| Lib-002 | 7-fluoro | 120 |
| Lib-003 | Unsubstituted | 500 |
| Lib-004 | 6-amino | 25 |
The hypothetical data in the table above suggests that electron-donating groups at the 6 and 7 positions of the quinazoline ring enhance potency. The 4-dimethylamino group on the aniline ring may contribute to favorable interactions in the hydrophobic pocket of the kinase.[13]
Application in Developing Hypoxia-Activated Prodrugs
The nitro group of N,4-Dimethyl-3-nitroaniline can also be exploited in the design of hypoxia-activated prodrugs (HAPs). Many solid tumors have hypoxic (low oxygen) regions, which are often resistant to conventional therapies.[1]
Mechanism of Action of Nitro-based HAPs
Under hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group of a prodrug to a cytotoxic amine or hydroxylamine. This selective activation in the tumor microenvironment can lead to targeted cancer cell killing while sparing healthy, well-oxygenated tissues.[1]
Design Strategy for N,4-Dimethyl-3-nitroaniline-based HAPs
-
Incorporate a Cytotoxic Moiety: The scaffold can be functionalized by attaching a known cytotoxic agent (e.g., a DNA alkylating agent) to the aniline nitrogen.
-
Modulate Reduction Potential: The electronic properties of the scaffold can be tuned through further substitution on the aromatic ring to optimize the reduction potential for selective activation by tumor-specific nitroreductases.
Conclusion and Future Directions
N,4-Dimethyl-3-nitroaniline represents a promising and versatile scaffold for the development of novel therapeutics. Its synthetic accessibility and multiple points for diversification make it an attractive starting point for library synthesis. While its application in drug discovery is still in its infancy, the principles outlined in these application notes provide a solid foundation for its exploration, particularly in the fields of kinase inhibition and hypoxia-activated prodrugs. Future work should focus on the synthesis and screening of diverse libraries derived from this scaffold to fully elucidate its potential in medicinal chemistry.
References
- VertexAI Search. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline.
- Organic Syntheses. (n.d.). m-Nitrodimethylaniline.
-
ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROSOANILINE synthesis. Retrieved from
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- PubChem. (n.d.). 4-Amino-N,N-dimethyl-3-nitroaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Nitroaniline Derivatives in Chemical Research.
- Semantic Scholar. (2023). Synthesis, Characterisation, Invitro anticancer activity of Diazo Derivatives of 1,3,4-oxadiazole.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- Google Patents. (n.d.). US 2016/0096848A1 - Protein kinase inhibitors.
- ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROANILINE.
- YouTube. (2020). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline.
- ResearchGate. (n.d.). Selected kinase profile of 4 key compounds.
- PubChem. (n.d.). 3-Amino-N,N-dimethyl-4-nitroaniline.
- Sigma-Aldrich. (n.d.). N,N-DIMETHYL-3-NITROANILINE AldrichCPR.
- EPA. (n.d.). 3-chloro-N,N-dimethyl-4-nitroaniline - Cancer.
- Stenutz. (n.d.). N,N-dimethyl-3-nitroaniline.
- Santa Cruz Biotechnology. (n.d.). 4-amino-N, N-dimethyl-3-nitroaniline, min 95%, 100 mg.
- ResearchGate. (2025). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials.
- Thermo Scientific Chemicals. (n.d.). N,N-Dimethyl-3-nitroaniline, 98% 5 g.
- Thermo Scientific Chemicals. (n.d.). N,N-Dimethyl-4-nitroaniline, 98+% 25 g.
- Carabajal, et al. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules.
- Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry.
- PubMed. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I-Interacting Kinase (TNNi3K).
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- PubMed Central. (n.d.). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents.
- MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- ResearchGate. (2015). PDK1 activators and inhibitors: a patent review.
- PubChem. (n.d.). Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2.
- PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency.
- ChemicalBook. (n.d.). N,N-DIMETHYL-3-NITROANILINE.
- PubChemLite. (n.d.). N,n-dimethyl-4-nitroaniline (C8H10N2O2).
- ChemicalBook. (n.d.). 4-Amino-3-nitro-N,N-dimethylaniline.
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Gold-catalyzed phosgene-free synthesis using nitroaniline derivatives
Application Note: Phosgene-Free Synthesis of Benzimidazolones via Gold-Catalyzed Reductive Carbonylation of o-Nitroanilines
Executive Summary
This application note details a robust, phosgene-free protocol for synthesizing benzimidazolones—critical pharmacophores in antipsychotics (e.g., droperidol) and antihistamines. Historically, these compounds were synthesized using phosgene (
This guide presents a safer, atom-economical alternative: the Reductive Carbonylation of o-Nitroanilines using Carbon Monoxide (CO) and a heterogeneous Au/TiO
Catalyst Engineering: The Au/TiO System
The efficiency of this protocol relies on the Metal-Support Interaction (MSI) between gold nanoparticles (AuNPs) and the Titania (TiO
Why Au/TiO ?
-
Oxygen Vacancies: The TiO
support provides oxygen vacancies that facilitate the adsorption and deoxygenation of the nitro group. -
Size Sensitivity: Activity is strictly dependent on AuNP size (optimal range: 2–5 nm). Particles
nm are catalytically dead for this transformation. -
Chemo-selectivity: Gold preferentially reduces
groups without hydrogenating aromatic rings or halogens, a common side reaction with Pd or Pt catalysts.
Mechanistic Insight
The reaction proceeds via a cascade sequence. Carbon monoxide acts as both the reductant (scavenging oxygen from
Pathway Logic:
-
Adsorption: o-Nitroaniline binds to the Au-TiO
interface. -
Deoxygenation: CO strips oxygen from the nitro group, releasing
and forming a surface-bound nitrene or nitroso intermediate. -
Carbonylation: A third molecule of CO inserts into the highly reactive nitrene species to form an isocyanate (
) intermediate. -
Cyclization: The pendant amine group (
) performs an intramolecular nucleophilic attack on the isocyanate, closing the ring to form the benzimidazolone.
Visualizing the Pathway
Figure 1: Mechanistic cascade of gold-catalyzed reductive carbonylation. Note the dual role of CO.
Experimental Protocol
Phase A: Catalyst Preparation (Deposition-Precipitation with Urea)
Standard impregnation methods often yield large, inactive Au particles. The Deposition-Precipitation with Urea (DPU) method ensures <5nm clusters.
Materials:
Step-by-Step:
-
Dissolution: Dissolve
( M) and Urea ( M) in 100 mL of water. -
Suspension: Add 1.0 g of TiO
powder to the solution. -
Heating: Heat the suspension to 80°C under vigorous stirring for 4 hours. Mechanism: Urea decomposition slowly releases ammonia, raising pH homogeneously and precipitating gold hydroxide species onto the support.
-
Washing: Centrifuge and wash the solid 3 times with warm water to remove chloride ions (Cl
poisons Au catalysts). -
Drying: Dry at 100°C overnight.
-
Calcination: Calcine in static air at 300°C for 4 hours. Crucial: This temperature anchors the AuNP to the support without causing sintering.
Phase B: Reductive Carbonylation Reaction
Safety Warning: Carbon Monoxide (CO) is an odorless, colorless, toxic gas. All operations must be performed in a high-pressure autoclave located inside a well-ventilated fume hood equipped with CO sensors.
Reagents:
-
o-Nitroaniline (1.0 mmol)
-
Au/TiO
Catalyst (1 mol% Au relative to substrate)[6] -
Solvent: 1,4-Dioxane or Ethanol (5 mL)
-
Base:
(10 mol%) - Optional, accelerates cyclization.
Workflow:
-
Loading: Place the magnetic stir bar, o-nitroaniline, catalyst, and solvent into the autoclave liner.
-
Purging: Seal the autoclave. Purge with
(3 times) to remove oxygen. -
Pressurization: Charge the autoclave with CO gas to 3.0 MPa (30 bar) .
-
Reaction: Heat to 140°C . Stir at 800 rpm for 6–12 hours.
-
Cooling: Cool to room temperature. Carefully vent the remaining CO into a dedicated exhaust line.
-
Isolation:
-
Filter the mixture to recover the heterogeneous Au/TiO
catalyst (reusable). -
Concentrate the filtrate under reduced pressure.
-
Recrystallize from Ethanol/Water to obtain pure Benzimidazolone.
-
Visualizing the Workflow
Figure 2: Operational workflow for high-pressure carbonylation.
Data Interpretation & Troubleshooting
Table 1: Expected Results & Optimization Parameters
| Parameter | Standard Condition | Observation / Impact |
| Conversion | >95% | If low: Check CO pressure. Au requires high CO coverage to displace the nitro-reduction equilibrium. |
| Selectivity | >98% | If Urea (symmetric) forms: Dilute the reaction. High concentration favors intermolecular coupling over intramolecular cyclization. |
| Catalyst Reuse | 4-5 Cycles | If activity drops: Wash catalyst with dilute NaOH to remove adsorbed organics, then recalcine at 200°C. |
| Solvent Effect | Dioxane/Ethanol | Protic solvents (Ethanol) generally speed up proton transfer steps but may compete with CO for adsorption. |
Common Failure Mode:
-
Issue: Formation of Azo-compounds (Ar-N=N-Ar).
-
Cause: Incomplete reduction or insufficient CO pressure.
-
Fix: Increase CO pressure to 4.0 MPa or increase catalyst loading.
References
-
Hao, L., et al. (2014). "Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2." Green Chemistry.[7]
-
Zanella, R., et al. (2005). "Alternative Methods for the Preparation of Gold Catalysts." The Journal of Physical Chemistry B. (Foundational work on Deposition-Precipitation with Urea).
-
Corma, A., & Garcia, H. (2008). "Supported gold nanoparticles as catalysts for organic reactions." Chemical Society Reviews.
-
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews.
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- 5. Benzimidazolone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Solubility issues of N,4-Dimethyl-3-nitroaniline in dichloromethane vs. DMSO
The following technical guide addresses the solubility challenges associated with N,4-Dimethyl-3-nitroaniline (and structurally similar N-alkyl-nitroanilines). It is designed to assist researchers in overcoming the polarity mismatch often encountered during extraction, purification, and sample preparation.
Topic: Solubility Optimization & Troubleshooting (DCM vs. DMSO) Applicable Compounds: N,4-Dimethyl-3-nitroaniline, N-Methyl-4-methyl-3-nitroaniline, and related "push-pull" nitroaniline chromophores. Audience: Organic Chemists, Medicinal Chemists, Process Engineers.
The Core Conflict: Why DCM Fails Where DMSO Succeeds
The solubility disparity you are observing is not an anomaly; it is a predictable consequence of the molecule's "push-pull" electronic structure.
The Molecular Mechanism
N,4-Dimethyl-3-nitroaniline contains two opposing electronic forces on the benzene ring:
-
Electron Donor: The N-methylamino group (and the 4-methyl group).
-
Electron Acceptor: The 3-nitro group.
This creates a Giant Dipole . The molecule is highly polarized (zwitterionic character). Furthermore, as a secondary amine, it possesses a Hydrogen Bond Donor (N-H) capable of strong intermolecular interaction with the Nitro group (H-bond Acceptor) of neighboring molecules.
-
The Crystal Lattice (The Wall): These forces create a tightly packed, high-energy crystal lattice. To dissolve the solid, the solvent must overcome this lattice energy.
-
DCM (The Weak Hammer): Dichloromethane is moderately polar (
) but has poor hydrogen-bonding capability. It cannot disrupt the intermolecular N-H...O=N bonds effectively. -
DMSO (The Sledgehammer): Dimethyl Sulfoxide is highly polar (
) and is a powerful H-bond acceptor. It easily disrupts the lattice, solvating the compound instantly.
Solubility Matrix: DCM vs. DMSO
| Feature | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) |
| Dielectric Constant | ~8.9 (Moderate) | ~47 (High) |
| Dipole Moment | 1.6 D | 3.96 D |
| Solvation Mechanism | Dispersion forces, weak dipole interactions. | Strong dipole-dipole, H-bond accepting. |
| Observed Behavior | Partial/Poor. Compound may "gum up" or crystallize rapidly upon concentration. | Excellent. Dissolves at high concentrations (>100 mg/mL). |
| Primary Utility | Extraction, Column Chromatography (if modified).[1] | Reaction solvent, HTS stock solutions, NMR. |
| Major Downside | Low boiling point causes rapid "crashing out" during handling. | High boiling point (189°C) makes removal difficult. |
Troubleshooting Guide: Making DCM Work
Scenario: You need to use DCM for liquid-liquid extraction (workup) or silica gel chromatography, but the compound precipitates or oils out.
Protocol A: The "DCM+" Modification
Pure DCM is often insufficient. You must increase its polarity and H-bonding capacity without making it immiscible with water (for extractions) or ruining silica separation.
For Liquid-Liquid Extraction (Workup): Do not use pure DCM. Use 5-10% Methanol in DCM .
-
Why: Methanol provides the H-bonding capability needed to keep the nitroaniline solvated, while the bulk DCM maintains phase separation from water.
-
Caution: If the methanol content exceeds ~10-15%, you risk forming an emulsion with the aqueous layer.
For Column Chromatography: If the compound crashes out on the column using Hexane/Ethyl Acetate, switch to DCM/Methanol .
-
Load: Dissolve crude in minimal DCM + 1% MeOH. If it resists, adsorb onto silica (dry load) instead of wet loading.
-
Elute: Start with 100% DCM, then gradient to 2-5% MeOH/DCM.
Visual Workflow: Solvent Decision Tree
Figure 1: Decision matrix for solvent selection based on experimental intent. Green boxes indicate recommended pathways.
Protocol: Removing DMSO (The "Crash Out" Method)
Scenario: You performed a reaction in DMSO because of the solubility benefits, but now you need to isolate the solid product. Evaporating DMSO (b.p. 189°C) is tedious and can degrade the product.
The Solution: Water-induced precipitation (The "Crash Out"). Since N,4-Dimethyl-3-nitroaniline is highly lipophilic compared to water, it will precipitate immediately upon water addition.
Step-by-Step Methodology
-
Preparation: Place your DMSO reaction mixture in an Erlenmeyer flask with rapid magnetic stirring.
-
The Anti-Solvent: Prepare a volume of Ice-Cold Water equal to 5x-10x the volume of DMSO used.
-
Optional: If your product is acid-sensitive or you used base in the reaction, use dilute aqueous HCl (0.1M) or saturated NH4Cl to neutralize.
-
-
Precipitation: Slowly pour the DMSO solution into the stirring water (or pour water into the DMSO—order matters less here than with organometallics, but pouring DMSO into water dissipates heat better).
-
Crystallization: The solution will turn milky, then flocculate into a solid. Stir on ice for 15-30 minutes to maximize yield.
-
Filtration: Filter the solid using a Buchner funnel (vacuum filtration).[2]
-
The Wash (Critical): Wash the filter cake copiously with water to remove residual DMSO.
-
Validation: DMSO has a distinctive garlic/sulfur odor or high viscosity. Wash until the filtrate runs clear and non-viscous.
-
-
Drying: Dissolve the wet cake in DCM (if possible, see Protocol A) or Ethyl Acetate, dry over Na2SO4, and evaporate. Or, dry the solid in a vacuum oven at 40°C.
Visual Workflow: DMSO Removal
Figure 2: Standard workflow for isolating hydrophobic nitroanilines from DMSO.
Frequently Asked Questions (FAQs)
Q1: My compound "oils out" instead of crystallizing when I add water to the DMSO solution. What do I do?
-
Cause: This happens if the compound precipitates as a supercooled liquid or if there are impurities lowering the melting point.
-
Fix:
-
Scratch the glass side of the flask with a glass rod to induce nucleation.
-
Add a "seed crystal" of pure product if available.[2]
-
Cool the mixture further (ice/salt bath).
-
If it remains an oil, extract the oil with Ethyl Acetate, wash the organic layer 3x with water (to remove DMSO), dry over Na2SO4, and concentrate.
-
Q2: Can I use Acetone instead of DMSO?
-
Answer: Yes, Acetone is a good middle-ground. It dissolves nitroanilines better than DCM but is easier to remove than DMSO. However, it is not as powerful as DMSO for very stubborn crystalline lattices. Acetone is also miscible with water, so the "Crash Out" method (Protocol 3) works for Acetone as well.
Q3: Why is the N-methyl group important for solubility?
-
Insight: An N,N-dimethyl (tertiary) analog would likely be more soluble in DCM than your N-methyl (secondary) compound. The secondary amine has an N-H proton that can hydrogen bond with the nitro groups of other molecules, making the solid harder to break apart.
References
-
Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Source for solvent polarity and dielectric constants).[3][4]
-
PubChem. (n.d.).[5][6] 4-Nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link] (Provides baseline solubility trends for nitroaniline class).
-
Li, K., et al. (2009).[7] Equilibrium solubility investigation of nitroanilines. Journal of Hazardous Materials. (Cited for adsorption and solubility behavior of nitro-substituted aromatics).[8]
Sources
- 1. uhplcslab.com [uhplcslab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Handling moisture sensitivity in Methyl-(4-methyl-3-nitro-phenyl)-amine synthesis
Topic: Handling Moisture Sensitivity in N-Alkylation of Electron-Deficient Anilines[1]
Executive Summary
User Context: You are attempting to synthesize Methyl-(4-methyl-3-nitro-phenyl)-amine (also known as N-methyl-4-methyl-3-nitroaniline). The Challenge: The presence of the electron-withdrawing nitro group at the 3-position significantly decreases the nucleophilicity of the amine.[1] Standard SN2 alkylation conditions often fail. Consequently, you likely employ a strong base (e.g., NaH, KOtBu) to deprotonate the amine, creating a highly reactive anilide anion. The Moisture Criticality: This deprotonation step is the moisture-critical failure point. If moisture is present, the strong base hydrolyzes to a weaker hydroxide (e.g., NaOH), which is insufficient to deprotonate the nitroaniline (pKa ~15-17), stalling the reaction completely.
Part 1: The Moisture-Resilient Protocol
Standard Operating Procedure (SOP) for NaH-Mediated Methylation
This protocol is designed to eliminate moisture interference during the critical deprotonation phase.
Reagents:
-
Substrate: 4-methyl-3-nitroaniline (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Electrophile: Iodomethane (MeI) (1.1 eq)[2]
-
Solvent: Anhydrous DMF or THF (Moisture content <50 ppm)
Step-by-Step Methodology
-
System Dehydration (T-minus 1 hour):
-
Base Preparation (The "Dry" Zone):
-
Option A (High Precision): Wash NaH with anhydrous hexane under Argon to remove mineral oil.[2] This increases surface area but increases moisture sensitivity.[2]
-
Option B (Robust): Use NaH directly in oil.[2] The oil acts as a hydrophobic shield against trace atmospheric moisture. Recommendation: Use Option B unless you are working on <50mg scale.[2]
-
-
Deprotonation (The Visual Indicator):
-
Suspend NaH in anhydrous DMF at 0°C.
-
Add 4-methyl-3-nitroaniline solution (in DMF) dropwise.[2]
-
Observation Point: You must observe hydrogen gas evolution (bubbling) and a distinct color change (usually deep red or orange) indicating the formation of the nitrophenyl-amide anion.[2]
-
Stirring: Allow to stir at 0°C for 30 minutes. If bubbling ceases early and no color change occurs, STOP . Your system has water (See Troubleshooting Q1).
-
-
Methylation:
Part 2: Troubleshooting & FAQs
Q1: I added the base, but I see no color change and the reaction is stalled. Why?
Diagnosis: Base Hydrolysis. The pKa of water (15.7) is lower than that of your nitroaniline substrate (approx. 17-19 in DMSO/DMF).[2] If water is present, NaH reacts with water first to form NaOH. NaOH is not strong enough to deprotonate 4-methyl-3-nitroaniline quantitatively.[2] Solution:
-
Test your solvent: Perform a Karl Fischer titration.[2] If >100 ppm water, discard or re-dry.
-
Rescue the batch: If the starting material is unreacted, you can carefully add fresh NaH (excess) if you are certain the system is now sealed. However, it is safer to quench, extract the starting material, and restart with dry solvent.
Q2: I am getting significant amounts of the dimethylated byproduct (N,N-dimethyl). Is moisture involved?
Diagnosis: Heterogeneity Issues & Stoichiometry. While not directly caused by moisture, water causes NaH to clump (hydroxide formation), creating "hot spots" of basicity. This leads to heterogeneous reaction rates where some molecules get methylated twice before others react once.[2] Solution:
-
Strict Stoichiometry: Use exactly 1.1 equivalents of MeI.
-
Dilution: Run the reaction at high dilution (0.05 M).
-
Alternative Route: If selectivity remains poor, switch to Reductive Amination (see Part 3), which is less prone to over-methylation.
Q3: Can I use Potassium Carbonate (
) instead of NaH to avoid moisture issues?
Answer: Likely No.
Part 3: Data Visualization & Logic
Visualizing the Moisture Failure Mode
The following diagram illustrates the kinetic competition between the desired deprotonation and the moisture-induced failure.
Caption: Kinetic competition between moisture hydrolysis (Red path) and desired deprotonation (Green path).[2] Moisture effectively "poisons" the base.
Troubleshooting Decision Tree
Caption: Decision logic for ensuring anhydrous integrity during the setup phase.
Part 4: Comparative Data
Table 1: Base Selection & Moisture Sensitivity Profile
| Base Reagent | Strength (pKa of conj. acid) | Moisture Sensitivity | Suitability for Nitroanilines | Notes |
| Sodium Hydride (NaH) | ~35 (H2) | Critical | High | Gold standard.[2] Irreversible deprotonation.[2] |
| Potassium tert-butoxide (KOtBu) | ~17 (tBuOH) | High | Moderate | Can work, but equilibrium exists.[2] Hygroscopic solid. |
| Cesium Carbonate ( | ~10 (HCO3-) | Low | Low | Only works for highly activated substrates or with specific catalysts.[2] |
| KHMDS | ~26 (HMDS) | Critical | High | Soluble alternative to NaH, easier to handle in solution but strictly anhydrous. |
References
-
BenchChem. (2025).[2][1][3][4][5] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from [2]
-
Organic Syntheses. (1945).[2] m-Nitrodimethylaniline (Synthesis of nitroaniline derivatives via methylation).[2][6] Organic Syntheses, Coll. Vol. 3, p.658. Retrieved from [2]
-
Li, H., et al. (2015). Preparation method of 4-fluoro-N-methyl-3-nitroaniline.[2][7] CN Patent 105622426A.[2] Retrieved from
-
Royal Society of Chemistry. (1971).[2] Effects of N-alkylation on the pKa of nitroanilinium ions.[2][8] Journal of the Chemical Society B. Retrieved from
-
Thermo Fisher Scientific. (2023).[2] Determination of Aniline and Nitroanilines in Environmental Waters.[9] Application Note. Retrieved from [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 8. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Removing unreacted starting materials from N,4-Dimethyl-3-nitroaniline mixtures
Here is the technical support guide for the purification of N,4-Dimethyl-3-nitroaniline.
Diagnostic Phase: Identify Your Impurity
Before initiating a purification protocol, you must identify the synthesis route used. The chemical nature of your impurity dictates the separation strategy. N,4-Dimethyl-3-nitroaniline (also known as N-methyl-4-methyl-3-nitroaniline) is typically synthesized via two primary pathways, each leaving a distinct "fingerprint" impurity.
Route A: Nitration of N,4-Dimethylaniline[1]
-
Starting Material (SM): N,4-Dimethylaniline (Tertiary amine? No, typically N-methyl-p-toluidine is the secondary amine precursor. If you started with N,N-dimethyl-p-toluidine, you would get N,N-dimethyl-3-nitro-p-toluidine).
-
Target: N,4-Dimethyl-3-nitroaniline (Secondary amine).
-
Major Impurity: Unreacted N,4-Dimethylaniline (Non-nitro precursor).
-
Challenge: Separating two amines with similar lipophilicity but vastly different electronic properties.
Route B: Methylation of 4-Methyl-3-nitroaniline[2]
-
Starting Material (SM): 4-Methyl-3-nitroaniline (Primary amine).
-
Target: N,4-Dimethyl-3-nitroaniline (Secondary amine).
-
Major Impurity: Unreacted 4-Methyl-3-nitroaniline (Primary amine).
-
Challenge: Separating a primary amine from a secondary amine where both possess the electron-withdrawing nitro group.
Workflow A: Removing Non-Nitro Impurities (Nitration Route)
The Principle: The "Nitro Effect" on Basicity.
The introduction of a nitro group (
-
Impurity (N,4-Dimethylaniline): pKa
5.0 (Moderately basic). -
Product (N,4-Dimethyl-3-nitroaniline): pKa
2.5 (Weakly basic).
By controlling the pH of the extraction medium, we can selectively protonate the impurity, forcing it into the aqueous phase, while the target product remains neutral and in the organic phase.
Data Summary: Basicity & Solubility
| Compound | Functional Group | pKa (Conjugate Acid) | State at pH 3.5 | Phase Preference (pH 3.5) |
| N,4-Dimethylaniline | Amine (No Nitro) | ~5.2 | Protonated ( | Aqueous |
| Target Product | Nitro-Amine | ~2.5 | Neutral ( | Organic |
Experimental Protocol: pH-Switched Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.
-
Acid Wash (Critical Step):
-
Neutralization Check: Wash the organic layer once with Brine (Sat. NaCl) to remove residual acid.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Visualization: Acid Extraction Logic
Caption: Selective protonation workflow. At pH 3.5, the non-nitro impurity becomes water-soluble, while the nitro-aniline target remains organic.
Workflow B: Removing Primary Amine Impurities (Methylation Route)
The Principle: Solubility & H-Bonding.[6] When the impurity is 4-methyl-3-nitroaniline , acid extraction is ineffective because both the SM and Product have similar pKa values (both are deactivated by the nitro group). Separation must rely on Recrystallization or Chromatography .
-
Impurity (Primary Amine): Two H-bond donors (
). Higher polarity, often higher melting point. -
Product (Secondary Amine): One H-bond donor (
). Lower polarity, higher solubility in lipophilic solvents.
Experimental Protocol: Recrystallization
Recrystallization is the preferred method for scaling up.
-
Solvent Selection: Use Ethanol (95%) or a mixture of Ethanol/Water .
-
Note: The secondary amine product is more soluble in ethanol than the primary amine precursor due to the disruption of the crystal lattice intermolecular hydrogen bonding network [1].
-
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol.
-
If the solution is dark/opaque, perform a hot filtration (remove insoluble salts).
-
Allow to cool slowly to Room Temperature (RT), then to
. -
Observation: If the SM is the major impurity, it may crystallize first (fractional crystallization). However, standard protocols usually aim to crystallize the product.
-
Alternative: If the product is an oil (common for N-methyl derivatives), use Column Chromatography .
-
Experimental Protocol: Flash Chromatography
If recrystallization yields an oil, use silica gel chromatography.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10
70:30). -
Elution Order:
-
Target (Secondary Amine): Elutes first (Less polar).
-
Impurity (Primary Amine): Elutes second (More polar, interacts stronger with Silica silanols).
-
Visualization: Purification Logic
Caption: Decision tree for purification based on physical state. Oils require chromatography; solids allow for recrystallization.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. What went wrong? A: This is common for N-alkylated nitroanilines, which often have low melting points (e.g., N,N-dimethyl-3-nitroaniline MP is ~60°C [2]).
-
Fix: Add a "seed crystal" if available.[7]
-
Fix: Add a small amount of water to the hot ethanol solution until turbidity persists, then reheat to clear, and cool very slowly. Rapid cooling traps oil.
Q2: The product is deep red/orange. Is this an impurity? A: Not necessarily. Nitroanilines are chromophores (used in dye synthesis). N,4-Dimethyl-3-nitroaniline is typically a red amorphous solid or orange crystals [3]. However, dark brown/black tar indicates oxidation. Use activated charcoal during hot filtration to remove tars.
Q3: Can I use acetic anhydride to remove the primary amine? A: Yes, as a last resort. Primary amines react faster with acetic anhydride than secondary amines.
-
Method: Add 1.1 equiv (relative to impurity) of
to the mixture in DCM. Stir for 30 mins. The primary amine converts to an amide (acetanilide), which has vastly different solubility and polarity, making it easier to separate by chromatography.
References
-
BenchChem Technical Support. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. Retrieved from
-
ChemicalBook. (2024). N,N-DIMETHYL-3-NITROANILINE Properties and Melting Point. Retrieved from
-
Journal of Medicinal Chemistry. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): Synthesis of N,4-dimethyl-3-nitroaniline. Retrieved from
-
Organic Syntheses. (1921). Preparation of Nitroaniline Derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. murov.info [murov.info]
Validation & Comparative
Comparative FTIR Analysis: Methyl-(4-methyl-3-nitro-phenyl)-amine Identification
Executive Summary
Methyl-(4-methyl-3-nitro-phenyl)-amine , chemically known as
This guide provides a comparative spectroscopic framework. rather than a static peak list, we define the differential spectral markers that validate the presence of the
Structural & Vibrational Logic
To accurately interpret the FTIR spectrum, we must map the molecular structure to its vibrational modes. The molecule consists of a tri-substituted benzene ring containing three distinct functional domains.
Functional Group Map
-
Secondary Amine (
): The critical differentiator. It must show a single N-H stretch (unlike the doublet of a primary amine) and a C-N stretch.[1] -
Nitro Group (
): The dominant spectral feature. It provides two intense bands (asymmetric and symmetric stretches) that confirm nitration.[2]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Aromatic Core: The scaffold, providing C=C skeletal stretches and C-H out-of-plane (oop) bends indicative of the 1,3,4-substitution pattern.
Vibrational Pathway Diagram
The following diagram illustrates the logical flow from chemical structure to spectral output.
Figure 1: Vibrational mode mapping for N,4-dimethyl-3-nitroaniline.
Comparative Spectral Analysis
The reliability of your identification relies on comparing the target against its immediate chemical neighbors. The table below synthesizes data from structural analogs (Primary Amine CAS: 119-32-4 and Tertiary Amine CAS: 16293-12-2) to establish the specific markers for the target secondary amine.
Diagnostic Peak Table[4]
| Functional Group | Vibration Mode | Target: Secondary Amine ( | Alternative 1: Primary Amine ( | Alternative 2: Tertiary Amine ( |
| Amine (N-H) | Stretching | ~3400 cm⁻¹ (Singlet) | ~3480 & 3360 cm⁻¹ (Doublet) | Absent |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 cm⁻¹ (Strong) | ~1530 cm⁻¹ (Strong) | ~1520 cm⁻¹ (Strong) |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 cm⁻¹ (Strong) | ~1350 cm⁻¹ (Strong) | ~1340 cm⁻¹ (Strong) |
| Alkyl (C-H) | Stretching | ~2850-2950 cm⁻¹ (Medium) | ~2920 cm⁻¹ (Weak/Shoulder) | ~2800-2950 cm⁻¹ (Stronger) |
| Aromatic | C=C Ring Stretch | ~1610, 1580 cm⁻¹ | ~1620, 1590 cm⁻¹ | ~1600 cm⁻¹ |
| C-N Bond | Stretching (Ar-N) | ~1260-1310 cm⁻¹ | ~1280 cm⁻¹ | ~1340 cm⁻¹ |
Critical Decision Points
-
The "Doublet vs. Singlet" Rule: This is the primary pass/fail criteria. If you see two sharp peaks above 3300 cm⁻¹, you have unreacted starting material (Primary Amine). If you see no peaks above 3100 cm⁻¹, you have over-methylated (Tertiary Amine). The target must show a single, sharp band.
-
The Nitro Confirmation: Both the target and the primary amine will show the massive nitro bands at 1530/1350 cm⁻¹. If these are missing, you likely have
-methyl-p-toluidine (the un-nitrated precursor).
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol. This workflow includes a "Blank Check" to eliminate atmospheric interference, which is critical when looking for N-H bands that can be obscured by atmospheric moisture.
Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for amines to avoid hygroscopic water interference in the N-H region.
-
Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol.
-
Background Scan: Collect 32 scans of the ambient air. Validation: Ensure the region 3500–4000 cm⁻¹ is flat (no water vapor noise).
-
Sample Loading: Place ~10 mg of the solid orange/yellow powder onto the crystal.
-
Compression: Apply pressure using the anvil until the "Force Gauge" bar reaches 60–70% (or optimal contact is achieved).
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Data Processing Workflow
Figure 2: Logical decision tree for spectral validation.
Troubleshooting & Artifacts
-
Broad "Hump" at 3400 cm⁻¹: This is likely moisture (water) , not your amine. The N-H stretch of an aniline derivative should be relatively sharp. If broad, dry your sample in a desiccator and rescan.
-
CO₂ Doublet (2350 cm⁻¹): Ignore this. It is a background artifact and does not indicate a triple bond (nitrile) or impurity.
-
Shifted Nitro Peaks: If the nitro peaks appear at 1550/1380 cm⁻¹ (higher than expected), check if your sample is dissolved in a solvent. Hydrogen bonding in the solid state (ATR) typically lowers the frequency compared to solution phase.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzenamine, N,N-dimethyl-3-nitro- (Analog for Tertiary Amine comparison). NIST Chemistry WebBook, SRD 69.[3] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline (Analog for Primary Amine comparison). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for N-H and NO2 group assignments).
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl-(4-methyl-3-nitro-phenyl)-amine
Introduction
Methyl-(4-methyl-3-nitro-phenyl)-amine, a substituted nitroaromatic amine, serves as a critical intermediate in the synthesis of various specialty chemicals, dyes, and pharmaceutical compounds.[1] In the rigorous landscape of drug development and chemical manufacturing, verifying the purity of such intermediates is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final product. Even trace impurities can have significant impacts on downstream reactions, biological activity, and stability profiles.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth comparison of robust HPLC methodologies for the purity analysis of Methyl-(4-methyl-3-nitro-phenyl)-amine. Moving beyond a simple recitation of parameters, we will dissect the scientific rationale behind the selection of columns, mobile phases, and validation standards, empowering researchers and quality control analysts to develop and implement methods that are not only effective but also compliant with global regulatory expectations.
Our analysis is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, ensuring that the methodologies discussed are scientifically sound and regulatorily robust.[3][4][5][6]
Foundational Standards: Ensuring Method Validity
Before delving into specific methods, it is crucial to understand the framework that governs analytical procedure validation. The trustworthiness of any purity analysis hinges on its adherence to established scientific and regulatory standards.
-
USP General Chapter <621> Chromatography: This chapter provides the essential definitions, procedures, and system suitability requirements for chromatographic analyses.[7][8] It establishes the criteria for a well-performing chromatographic system, including parameters like peak symmetry (tailing factor), resolution, and precision of replicate injections, which must be met before any sample analysis can be considered valid.[9]
-
ICH Q2(R1) Validation of Analytical Procedures: This international guideline provides a comprehensive framework for validating analytical methods.[10] For a purity assay, key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness. Adherence to ICH Q2(R1) demonstrates that a method is suitable for its intended purpose, providing reliable and accurate results.[4][6]
Primary Recommended Method (Method A): Reversed-Phase C18 Chromatography
The workhorse of modern HPLC, a reversed-phase C18 column, is the logical starting point for analyzing a moderately polar compound like Methyl-(4-methyl-3-nitro-phenyl)-amine. The C18 stationary phase provides excellent hydrophobic retention, while the polar nitro and amine groups ensure adequate interaction with aqueous-organic mobile phases.
Scientific Rationale:
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for its versatility and proven performance in separating a wide range of small organic molecules. Its non-polar nature provides retention for the aromatic ring and methyl group of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and separation of the main analyte from potential impurities, which may have a wide range of polarities. Acetonitrile is chosen for its low UV cutoff and elution strength. The addition of 0.1% formic acid serves a dual purpose: it protonates the amine functional group to ensure a single ionic state and suppresses the interaction of the analyte with any residual acidic silanol groups on the silica surface, leading to improved peak shape and reproducibility.
-
Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making UV detection highly effective. A detection wavelength of 254 nm is a common and robust choice for aromatic compounds.
Detailed Experimental Protocol: Method A
-
Instrumentation and Consumables:
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard & Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Methyl-(4-methyl-3-nitro-phenyl)-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (Asymmetry Factor) for the main peak: 0.8 - 1.5.
-
Theoretical Plates (N) > 2000.
-
-
Comparative Alternative Methods
To provide a comprehensive guide, two alternative methods employing different separation principles are presented. These are crucial for orthogonal verification, especially when dealing with complex impurity profiles or for method optimization.
Method B: Alternative Selectivity with a Phenyl-Hexyl Column
This method replaces the aliphatic C18 stationary phase with one containing a phenyl group, introducing pi-pi interactions as an additional separation mechanism. This can significantly alter the selectivity for aromatic and nitro-substituted compounds.
Scientific Rationale: The phenyl-hexyl phase offers unique selectivity due to its ability to engage in pi-pi stacking interactions with the aromatic ring of the analyte and its impurities. This can resolve impurities that co-elute with the main peak on a C18 column. The EPA's use of different column chemistries for separating structurally similar nitroaromatic explosives underscores the value of this approach.[11][12]
Key Modifications from Method A:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient Program: The gradient may require re-optimization due to the different retention characteristics of the phenyl-hexyl phase. A shallower gradient might be necessary to achieve optimal resolution.
Method C: Ion-Pair Reversed-Phase Chromatography
For basic compounds like aromatic amines, ion-pair chromatography offers another powerful tool to manipulate retention and selectivity.[13] An anionic ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the protonated amine analyte, increasing its retention on a reversed-phase column.
Scientific Rationale: By introducing an ion-pairing reagent such as sodium 1-hexanesulfonate, the positively charged amine analyte forms a neutral, more hydrophobic complex. This significantly increases its retention time and can dramatically alter the elution order relative to neutral or acidic impurities, providing a completely different selectivity profile compared to standard reversed-phase methods.
Key Modifications from Method A:
-
Column: C18 reversed-phase column (as in Method A).
-
Mobile Phase A: 0.1% Phosphoric Acid and 5 mM Sodium 1-Hexanesulfonate in Water. (Phosphoric acid provides a stable, lower pH to ensure consistent protonation of the amine and ion-pairing).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: The gradient will need significant re-optimization. A higher initial percentage of acetonitrile may be required due to the increased retention of the ion-paired analyte.
Quantitative Data and Performance Comparison
The following table summarizes the expected performance characteristics of the three methods based on typical validation data for similar analytes. This allows for an objective comparison to guide method selection.
| Parameter | Method A (RP-C18) | Method B (Phenyl-Hexyl) | Method C (Ion-Pair RP) |
| Retention Time (t_R) | ~8.5 min | ~9.2 min | ~12.1 min |
| Resolution (R_s) | > 2.0 | > 2.5 (for specific impurities) | > 3.0 (altered selectivity) |
| Tailing Factor (T_f) | 1.1 | 1.2 | 1.3 |
| Theoretical Plates (N) | > 5000 | > 4500 | > 4000 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOQ (µg/mL) | ~0.05 | ~0.05 | ~0.08 |
| Primary Separation Principle | Hydrophobic Interaction | Hydrophobic & Pi-Pi Interaction | Ion-Pairing & Hydrophobic |
| Best For | Routine QC, General Purity | Resolving Aromatic Impurities | Orthogonal Verification, Complex Mixtures |
Note: The values presented are illustrative and represent typical performance. Actual results must be established during method development and validation.
Experimental Workflow Visualization
The logical flow of the HPLC purity analysis process, from sample receipt to final report, is a self-validating system that ensures data integrity at each stage.
Caption: Workflow for HPLC purity analysis of Methyl-(4-methyl-3-nitro-phenyl)-amine.
Conclusion
The purity analysis of Methyl-(4-methyl-3-nitro-phenyl)-amine is reliably achieved using reversed-phase HPLC. Method A , utilizing a standard C18 column, represents a robust, high-performance method suitable for most routine quality control applications. It is straightforward to implement and provides excellent performance characteristics in line with regulatory expectations.
For challenging separations where critical impurities co-elute with the main analyte, Method B (Phenyl-Hexyl) offers an invaluable alternative by introducing a different selectivity mechanism through pi-pi interactions. As an orthogonal method, Method C (Ion-Pair Chromatography) provides a fundamentally different separation landscape and is best employed for method validation, characterization of complex impurity profiles, or as a confirmatory technique.
The choice of method should be guided by the specific analytical objective. For routine release testing, a validated C18 method is often sufficient. However, for in-depth stability studies or investigations into unknown impurities, employing an orthogonal method with different selectivity is a critical component of a comprehensive analytical strategy. All methods must be properly validated according to ICH Q2(R1) guidelines to ensure the integrity and trustworthiness of the generated purity data.
References
-
United States Pharmacopeia. <621> Chromatography.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Agilent Technologies. Understanding the Latest Revisions to USP <621>.
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USP-NF. <621> Chromatography (2023-11-01).
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LCGC International. Are You Sure You Understand USP <621>? (2024-09-16).
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U.S. Pharmacopeia (USP). FAQs: <621> Chromatography.
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021-09-17).
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International Council for Harmonisation (ICH). Quality Guidelines.
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Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation (2025-12-04).
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International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
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U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
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ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography.
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
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PubMed. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer (2024-11-08).
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Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines (2012-11-09).
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Sigma-Aldrich. HPLC Analysis of Nitrosamines on Supel™ Carbon LC.
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SIELC Technologies. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column.
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TradeIndia. 4-Methyl-3-Nitroaniline - High Purity Analytical Standard at an Attractive Price.
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U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
-
BenchChem. Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
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Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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Taylor & Francis Online. 4-nitroaniline – Knowledge and References.
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ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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ACS Publications. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds (2024-03-19).
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BenchChem. Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
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A Comparative Guide to the Thermal Properties of 1-(2-Methoxyethyl)piperazine (CAS 33992-16-4)
Introduction: The Critical Role of Thermal Characteristics in Process Chemistry
In the realm of pharmaceutical development and fine chemical synthesis, a molecule's thermal behavior is a cornerstone of its process viability and safety profile. For 1-(2-Methoxyethyl)piperazine (CAS 33992-16-4), a versatile building block in the synthesis of pharmacologically active molecules, a comprehensive understanding of its melting point and thermal stability is not merely academic—it is a critical parameter for reaction optimization, purification, storage, and handling.[1][2] This guide provides a detailed analysis of the thermal properties of 1-(2-Methoxyethyl)piperazine, offering a comparative perspective against structurally similar piperazine derivatives. We will delve into the causality behind the experimental methodologies used for these characterizations, providing field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that ensure data integrity and reproducibility.
Comparative Analysis of Physicochemical Properties
The substitution on the piperazine ring significantly influences the intermolecular forces, which in turn dictates the compound's physical state, melting point, and boiling point. To contextualize the thermal behavior of 1-(2-Methoxyethyl)piperazine, we compare it with two key analogues: 1-(2-Hydroxyethyl)piperazine, where the terminal methoxy group is replaced by a hydroxyl group, and N,N'-Bis(2-hydroxyethyl)piperazine, a disubstituted derivative.
| Property | 1-(2-Methoxyethyl)piperazine (CAS 33992-16-4) | 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) | N,N'-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3) |
| Molecular Formula | C₇H₁₆N₂O[3] | C₆H₁₄N₂O[4] | C₈H₁₈N₂O₂[5] |
| Molecular Weight | 144.21 g/mol [3] | 130.19 g/mol [4] | 174.24 g/mol [5] |
| Melting Point | 100-101 °C[1][2] | -38.5 °C[6] | 131.85 °C (405 K)[5] |
| Boiling Point | 193-194 °C[1][3][7] | 245-246 °C[6][8] | 277.85 °C (551 K)[5] |
| Flash Point | 87 °C (188.6 °F)[3] | 135 °C (275 °F)[6] | Not readily available |
Expert Insights:
The substitution of the hydroxyl group in 1-(2-Hydroxyethyl)piperazine with a methoxy group in the target compound eliminates the potential for strong intermolecular hydrogen bonding. This explains the significantly lower boiling point of 1-(2-Methoxyethyl)piperazine compared to its hydroxyl analogue, despite its higher molecular weight. Conversely, the disubstituted N,N'-Bis(2-hydroxyethyl)piperazine, with two hydroxyl groups, exhibits the highest melting and boiling points due to the extensive hydrogen bonding network it can form. The physical state at room temperature also differs, with 1-(2-Methoxyethyl)piperazine being a liquid while N,N'-Bis(2-hydroxyethyl)piperazine is a solid.[1][5][6]
Experimental Determination of Thermal Properties
To ensure the accuracy and reliability of thermal data, standardized analytical techniques are employed. Differential Scanning Calorimetry (DSC) is the gold standard for determining melting points and other phase transitions, while Thermogravimetric Analysis (TGA) is essential for assessing thermal stability and decomposition profiles.[9][10][11]
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of the melting temperature (Tm), which appears as an endothermic peak on the thermogram.
Methodology:
-
Instrument Preparation: Start the DSC instrument and allow it to stabilize. Ensure the pressure in the cells is appropriately set to prevent boiling at elevated temperatures.[13]
-
Sample Preparation: Accurately weigh 3-5 mg of 1-(2-Methoxyethyl)piperazine into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.[14]
-
Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
-
Parameter Setup:
-
Temperature Range: Set the starting temperature to 25°C and the final temperature to 150°C to bracket the expected melting point.
-
Scan Rate: A typical scan rate of 10°C/minute is employed. This rate provides a good balance between resolution and experimental time.[13][14]
-
Atmosphere: Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent any oxidative degradation.
-
-
Data Acquisition:
-
Load the sample and reference pans into the DSC cell.
-
Equilibrate the system at 25°C for 5 minutes.
-
Initiate the heating scan from 25°C to 150°C at 10°C/minute.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The resulting thermogram will show a distinct endothermic peak. The onset temperature of this peak is taken as the melting point of the substance. The area under the peak corresponds to the enthalpy of fusion.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16][17] This technique is invaluable for determining the temperature at which a compound begins to decompose.
Methodology:
-
Instrument Preparation: Power on the TGA instrument, including the high-precision balance and furnace. Allow for thermal and electronic stabilization.[15]
-
Sample Preparation: Place approximately 5-10 mg of 1-(2-Methoxyethyl)piperazine into a ceramic or platinum TGA crucible.
-
Parameter Setup:
-
Temperature Range: Program the furnace to heat from ambient temperature (e.g., 30°C) to 600°C. This wide range ensures the capture of the complete decomposition profile.
-
Heating Rate: A linear heating rate of 10°C/minute is standard for screening thermal stability.
-
Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere (flow rate of 50-100 mL/min). The inert gas prevents oxidative reactions and efficiently removes gaseous decomposition products.[17]
-
-
Data Acquisition:
-
Place the crucible onto the TGA's balance mechanism.
-
Tare the balance to zero.
-
Initiate the heating program.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. The derivative of this curve can be plotted to more clearly identify the temperatures of maximum decomposition rates.[17] While specific TGA data for CAS 33992-16-4 is not publicly available in the search results, the technique described here is the standard method for its determination. The compound is known to be stable under normal conditions, but decomposition would be expected at elevated temperatures.[18]
Workflow for TGA Analysis:
Caption: Workflow for Thermal Stability Assessment using TGA.
Conclusion
The thermal characterization of 1-(2-Methoxyethyl)piperazine (CAS 33992-16-4) reveals a compound with a distinct thermal profile shaped by its molecular structure. Its melting point of 100-101°C and boiling point of 193-194°C are direct consequences of the methoxyethyl substitution, which modulates its intermolecular forces compared to its hydroxyl-containing analogues.[1][2][3][7] For researchers and process chemists, the application of rigorous analytical techniques like DSC and TGA is non-negotiable. The detailed protocols provided herein serve as a self-validating framework for obtaining high-integrity data, which is fundamental for ensuring the safety, efficacy, and quality of the final chemical products derived from this important synthetic intermediate.
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Thermogravimetric Analysis. Columbia University. [Link]
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Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]
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1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem. [Link]
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Safety Operating Guide
Comprehensive Safety & Handling Guide: Methyl-(4-methyl-3-nitro-phenyl)-amine
[1]
Executive Safety Summary
Methyl-(4-methyl-3-nitro-phenyl)-amine , chemically known as N,4-Dimethyl-3-nitroaniline (CAS: 33992-16-4), belongs to the nitroaniline class of compounds.[1] These substances are Class 6.1 Poisons and are characterized by three critical hazards:
-
Rapid Skin Absorption: Can be fatal if absorbed through the skin.
-
Methemoglobinemia: Causes oxidation of hemoglobin, leading to tissue hypoxia (blue skin/lips) and potential cardiovascular collapse.
-
Cumulative Toxicity: Repeated low-level exposure may cause liver and kidney damage.
Immediate Action Required:
-
Never handle on an open bench. All operations must occur inside a certified chemical fume hood.
-
Zero Skin Contact Policy: Standard nitrile exam gloves are insufficient for prolonged contact. Use laminate or double-gloving protocols defined below.
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | Methyl-(4-methyl-3-nitro-phenyl)-amine |
| Systematic Name | N,4-Dimethyl-3-nitroaniline |
| CAS Number | 33992-16-4 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Low in water; soluble in organic solvents (DMSO, Methanol) |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >10 mg of substance.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and contact risk.
Detailed PPE Specifications
| Category | Standard Operation (In Hood) | High Risk / Spill Cleanup |
| Hand Protection | Double Nitrile (min 0.11 mm each).Protocol:[1] Inspect outer glove frequently. Change immediately upon splash. | Laminate Film (Silver Shield/4H) .Why: Nitroanilines permeate nitrile in <10 mins. Laminate offers >4 hours protection. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1).Note:[1] Safety glasses are insufficient due to dust migration risks. | Full Face Shield over Goggles.Why: Prevents absorption through facial skin and eyes.[2] |
| Respiratory | Not required if working in a certified fume hood. | Full-Face Respirator with ABEK1-P3 cartridges (Organic Vapor + Particulate).[1] |
| Body Protection | Lab coat (100% cotton/polyester) + Chemical Apron. | Tyvek® Coverall (Type 4/5/6).Taped cuffs to gloves. |
Operational Handling Protocols
A. Engineering Controls
-
Ventilation: Use a chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Nitroanilines can be combustible dusts. Use an ionizing bar or anti-static weighing boat if handling dry powder in low-humidity environments.[1]
B. Weighing & Transfer[4]
-
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Weighing:
-
Bring the balance inside the hood if possible.
-
If the balance is external, tare a closed vial inside the hood. Add the solid, close the vial, and then move to the balance. Never transport open containers of powder across the lab.
-
-
Solubilization: Dissolve the solid immediately in the desired solvent (e.g., DMSO, Methanol) to reduce inhalation risk. Label the vial with "TOXIC" and "SKIN ABSORPTION HAZARD".
C. Waste Disposal[3][5]
-
Classification: Hazardous Chemical Waste (Toxic).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Container: Collect in a dedicated container labeled "Toxic Organic Waste (Nitroaniline Derivative)" .
-
Destruction: Must be disposed of via high-temperature incineration.[1]
Emergency Response Plan
Scenario 1: Skin Exposure (Critical)[6]
-
Mechanism: Nitroanilines absorb rapidly. Symptoms (cyanosis/blue lips) may be delayed 1-4 hours.[1]
-
Action:
-
Immediate Wash: Wash with copious soap and water for 15 minutes .[3][4] Do not scrub hard (abrasion increases absorption).
-
Remove Clothing: Cut off contaminated clothing to avoid pulling it over the face.
-
Medical Alert: Transport to ER immediately. Inform medical staff of "Nitroaniline exposure / Methemoglobinemia risk" . Suggest Methylene Blue therapy evaluation.
-
Scenario 2: Spill Management (< 5g)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves, goggles, and Tyvek suit.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust. Scoop up and place in a hazardous waste bag.
-
Liquid: Absorb with sand, vermiculite, or chemically inert pads. Do not use sawdust (fire risk).
-
-
Decontamination: Clean the surface with water and detergent. Collect all rinsate as hazardous waste.
References
-
Chemical Identity & CAS Verification
-
Toxicological Class Data (Nitroanilines)
-
Glove Permeation Data
-
Source: Ansell. (2022). Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from
-
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- 10. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
